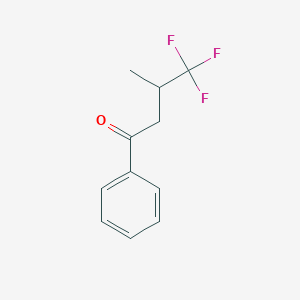

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROVMGGICDDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-16-4 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Thermodynamic Stability of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

The following technical guide details the thermodynamic and physicochemical stability profile of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one . This analysis is structured for researchers in medicinal chemistry and process development, focusing on the unique electronic and steric influences of the

Technical Guide & Stability Profile

Executive Summary

This compound represents a distinct class of fluorinated building blocks where the trifluoromethyl (

This guide provides a mechanistic breakdown of these stability vectors, establishing protocols for handling, storage, and stereochemical preservation.

Molecular Architecture & Electronic Properties

To understand the stability, we must first map the electronic environment. The molecule consists of a phenyl ketone "anchor" and a chiral alkyl tail bearing the

| Feature | Position | Electronic Effect | Stability Implication |

| Carbonyl Group | C1 | Electrophilic Center | Standard ketone reactivity; resistant to hydration compared to |

| C2 | Acidic Protons ( | Critical Failure Point. Activated by both C=O and the inductive pull of | |

| Chiral Center | C3 | Steric Bulk | Site of stereochemistry. Protected from direct racemization but vulnerable to elimination. |

| Trifluoromethyl | C4 | Strong | Stabilizes potential carbanions at C2; metabolically robust. |

The "Beta-Effect" Anomaly

In standard ketones, the

Thermodynamic Stability Profile

Chemical Stability: The Hydration Myth

A common misconception is that all trifluoromethyl ketones are hygroscopic and unstable.

-

-TFMKs (e.g.,

-

Target Molecule (

): The

Thermal & Retro-Michael Instability

The synthesis of this molecule typically involves the conjugate addition (Michael addition) of a nucleophile to the enone precursor, (E)-4,4,4-trifluoro-3-methyl-1-phenylbut-2-en-1-one .

Thermodynamically, the Michael adduct is the "kinetic" product in many fluorinated systems. Under high thermal stress (>100°C) or strong basic conditions, the system can revert to the thermodynamically favored conjugated enone via a Retro-Michael pathway.

Decomposition Pathway:

Stereochemical Integrity (Racemization Risk)

The chiral center is located at C3 .

-

Direct Enolization: Enolization occurs at C2 . Since C3 is not part of the enolic double bond (

), simple enolization does not racemize the molecule. -

Elimination-Addition: The primary risk to stereochemical purity is the E1cB elimination of the

and the leaving group (if formed via addition) or simply the retro-Michael breakdown described above. If the molecule reverts to the achiral enone and re-forms, the stereocenter is scrambled.

Visualization: Stability & Degradation Pathways

The following diagram maps the logical flow of stability risks, distinguishing between safe enolization and destructive retro-Michael fragmentation.

Caption: Logical pathway showing that while enolization preserves chirality at C3, retro-Michael decomposition destroys it.

Experimental Protocols for Stability Assessment

For drug development applications, the following self-validating protocols are recommended to establish the specific stability boundaries of your batch.

Stress Testing Protocol (Forced Degradation)

Objective: Determine the Retro-Michael threshold.

-

Preparation: Dissolve compound (10 mM) in DMSO-d6.

-

Acid Stress: Add 1 eq. TFA.[1][2][3][4][5][6] Incubate at 50°C. Monitor via

-NMR (Shift: ~ -64 ppm for target, distinct shift for enone). -

Base Stress (Critical): Add 0.5 eq.

. Incubate at RT.-

Expectation: If stable, signal remains sharp. If unstable, appearance of olefinic fluorine signals (enone) will occur within 4 hours.

-

-

Thermal Stress: Heat neat sample to 80°C for 24h. Analyze by HPLC-MS for dimerization or polymerization products.

Chiral Integrity Assay

Objective: Verify C3 stability under physiological conditions.

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane:IPA (90:10).

-

Detection: UV at 254 nm (Phenyl absorption).

-

Procedure: Incubate pure enantiomer in Phosphate Buffer (pH 7.4) at 37°C for 48 hours. Extract and inject.

-

Pass Criteria:

racemization observed.

Synthesis & Purification Implications[5][8][9][10][11]

The thermodynamic profile dictates specific handling during synthesis:

-

Avoid Strong Bases: Workup steps should use mild bases (e.g.,

, -

Temperature Control: Distillation is risky due to the retro-Michael potential. Purification via column chromatography or crystallization is preferred over high-vacuum distillation.

-

Storage: Store at -20°C under Argon. The compound is prone to slow oxidation at the benzylic position (C2) if exposed to air and light over months.

References

-

EPA CompTox Dashboard. (2025). 4,4,4-Trifluoro-3-methyl-1-phenyl-2-buten-1-one (Enone Precursor) Properties and Stability Data. U.S. Environmental Protection Agency. [Link]

-

Feng, X., et al. (2023). "On-Water" Synthesis of Sterically Congested γ-Ketophosphine Oxides Featuring a CF3- and P(O)-Tetrasubstituted Carbon Center.Chemistry - A European Journal. (Demonstrates the Michael addition/elimination equilibrium). [Link]

-

Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine.[7] John Wiley & Sons. (Authoritative text on the inductive effects of beta-CF3 groups on acidity and stability).

-

Ma, J. A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.Chemical Reviews, 108(9). (Mechanisms of stereochemical retention in fluorinated ketones). [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 5. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione 99 326-06-7 [sigmaaldrich.com]

- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Tool for Optimizing Phenylbutan-1-one Derivatives in Drug Discovery

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth analysis of the multifaceted role of the CF₃ group in the context of phenylbutan-1-one derivatives, a versatile scaffold in drug development. We will explore the profound impact of trifluoromethylation on the physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity of these compounds. By elucidating the underlying principles and providing field-proven experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of the CF₃ group to design more effective and robust therapeutic agents.

Introduction: The Phenylbutan-1-one Scaffold and the Rise of Fluorine Chemistry

The phenylbutan-1-one core represents a privileged scaffold in medicinal chemistry, providing a foundational framework for interaction with a diverse range of biological targets. The true potential of such a scaffold is often unlocked through meticulous decoration with functional groups that fine-tune its properties.[4] Among these, the trifluoromethyl group has emerged as a uniquely powerful substituent.[5] Its introduction can dramatically alter a molecule's character, transforming a promising but flawed lead compound into a viable drug candidate.[6] This is achieved by modulating key drug-like properties, including lipophilicity, metabolic stability, and binding affinity.[2][3] This guide will dissect these effects, explaining the causality behind the observed improvements and providing the technical means to validate them.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF₃ group, typically as a bioisosteric replacement for a methyl or chloro group, fundamentally alters the electronic and steric nature of the phenylbutan-1-one scaffold.[5] These changes have significant downstream consequences for the molecule's behavior in a biological system.

Lipophilicity and Permeability

A molecule's ability to cross biological membranes is intrinsically linked to its lipophilicity. The CF₃ group is highly lipophilic, a property quantified by its positive Hansch π value of +0.88.[4][6] This enhancement in lipophilicity can improve a drug's absorption, distribution, and ability to penetrate challenging barriers like the blood-brain barrier.[1][6] For instance, the well-known antidepressant Fluoxetine owes its efficient brain penetration in part to the presence of a trifluoromethyl group.[6] However, the position of the CF₃ group is critical; its lipophilicity-enhancing effect is most pronounced when it is in the alpha-position relative to a functional group.[7]

Electronic Effects

The CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1][5] When attached to the phenyl ring of a phenylbutan-1-one derivative, it significantly lowers the electron density of the aromatic system. This has several important effects:

-

Modulation of pKa: The inductive effect can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.[2][8] This can influence solubility and receptor interactions.

-

Enhanced Binding Interactions: The electron-withdrawing nature of the CF₃ group can strengthen hydrogen bonding and electrostatic interactions with biological targets.[6][9]

Steric and Conformational Influence

While often used to replace a methyl group, the CF₃ group is bulkier.[4][6] This steric difference can be exploited to improve binding affinity and selectivity by promoting a more favorable conformation of the molecule within a target's binding pocket.[8]

Table 1: Comparative Physicochemical Properties of Phenylbutan-1-one Analogues

| Property | 4-Methyl-phenylbutan-1-one (Hypothetical) | 4-Trifluoromethyl-phenylbutan-1-one (Hypothetical) | Rationale for Change |

| Hansch π Value | +0.56 (for -CH₃) | +0.88 (for -CF₃)[4][6] | The high electronegativity of fluorine atoms increases lipophilicity. |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing[1] | The CF₃ group significantly alters the electronic landscape of the aromatic ring. |

| van der Waals Radius | ~2.0 Å (for -CH₃) | ~2.7 Å (for -CF₃) | The CF₃ group is sterically more demanding than a methyl group.[4][6] |

| pKa of α-proton | ~19-20 | ~18-19 (estimated) | The inductive electron withdrawal by the CF₃ group increases the acidity of adjacent protons. |

Pharmacokinetic Profile: Engineering Metabolic Resistance

One of the most celebrated roles of the trifluoromethyl group is its ability to enhance metabolic stability.[1] This is a critical factor in drug design, as rapid metabolism can lead to a short half-life, low bioavailability, and the need for frequent dosing.[1]

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[4][6] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][10]

By strategically placing a CF₃ group at a known metabolic hotspot—for example, replacing a metabolically vulnerable methyl group on the phenyl ring—that specific metabolic pathway can be effectively blocked.[6][10] This "metabolic switching" forces the body to metabolize the drug through alternative, often slower, pathways, leading to a longer half-life and improved overall exposure.[10]

Caption: A standardized workflow for assessing in vitro metabolic stability.

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple methyl mimic; it is a strategic tool that imparts a unique and highly desirable set of properties to phenylbutan-1-one derivatives. [4]Its ability to block metabolic pathways, enhance lipophilicity, and modulate electronic interactions provides medicinal chemists with a powerful method for overcoming common drug development hurdles. [1][2][6]By understanding the fundamental principles behind its effects and applying robust experimental validation, researchers can rationally design next-generation therapeutics with superior pharmacokinetic profiles and enhanced biological activity. Future work should continue to explore the nuanced effects of CF₃ group positioning and the development of novel synthetic methodologies to facilitate its incorporation into complex molecular architectures.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Trifluoromethyl group - Wikipedia. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Trifluoromethyl group: Significance and symbolism. [Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing). [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

-

Trifluoromethyl group – Knowledge and References - Taylor & Francis. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. [Link]

-

Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL - EMBL-EBI. [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. [Link]

-

Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF - ResearchGate. [Link]

-

Trifluoromethyl Definition - Organic Chemistry Key Term |... - Fiveable. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Literature Review: Advanced Synthesis of Fluorinated Phenyl Ketones

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Value of Fluorinated Scaffolds

Fluorinated phenyl ketones are not merely chemical intermediates; they are pivotal pharmacophores in modern drug design. The introduction of fluorine into the benzophenone or acetophenone scaffold fundamentally alters the physicochemical profile of the molecule—modulating lipophilicity (

However, the synthesis of these motifs presents a dichotomy:

-

Classical methods (Friedel-Crafts) often suffer from poor regioselectivity due to the directing conflicts of the fluorine atom.[1]

-

Modern methods (Transition metal catalysis) offer precision but require careful ligand selection to prevent catalyst poisoning by heteroatoms.

This guide moves beyond a simple list of reactions. We analyze the causality behind method selection, providing a decision matrix for chemists to choose the optimal pathway based on substrate complexity and scale.

Mechanistic Pathways & Critical Analysis

Pathway A: Modern Friedel-Crafts Acylation

The Challenge: Traditional AlCl

The Solution: Rare Earth Metal Triflates (e.g., La(OTf)

Pathway B: Palladium-Catalyzed Carbonylative Cross-Coupling

The Challenge: Installing a ketone bridge between two complex aryl rings is difficult via EAS if the rings are deactivated or sensitive to acid. The Solution: Carbonylative Suzuki-Miyaura or Sonogashira coupling.[3] Here, Carbon Monoxide (CO) acts as the one-carbon lynchpin. The reaction proceeds via an acyl-palladium intermediate. The presence of fluorine on the aryl halide actually facilitates the initial oxidative addition step (if F is ortho/para to the halide) by lowering the LUMO energy of the C-X bond.

Pathway C: The Weinreb Amide "Check-Valve"

The Challenge: Adding organometallics (RLi, RMgX) to esters or acid chlorides typically results in over-addition, yielding tertiary alcohols.

The Solution:

Visualizing the Chemical Logic

The following diagrams illustrate the mechanistic divergence between the Acid-Mediated and Metal-Catalyzed pathways.

Figure 1: Mechanistic comparison of Electrophilic Aromatic Substitution (top) vs. Palladium Catalyzed Carbonylation (bottom).[4]

Validated Experimental Protocols

Protocol 1: Green Friedel-Crafts Acylation using La(OTf)

Best for: Simple fluorinated substrates, scale-up, and avoiding toxic solvents.

Reagents:

-

Fluorobenzene (10 mmol)[5]

-

Benzoyl Chloride (10 mmol)[5]

-

La(OTf)

(1 mol%) -

Solvent: Solvent-free or Nitromethane

Step-by-Step:

-

Catalyst Activation: Dry La(OTf)

in a vacuum oven at 150°C for 2 hours to remove coordinated water. Why: Water deactivates the Lewis acid sites. -

Mixing: In a sealed tube, combine fluorobenzene, benzoyl chloride, and the dried catalyst.

-

Reaction: Heat to 100°C for 6 hours.

-

Workup: Cool to room temperature. Add water (10 mL) and extract with ethyl acetate.

-

Recycling: The aqueous phase containing the catalyst can be evaporated and the catalyst reused after drying.

-

Purification: Distillation or recrystallization. Validation Check:

F NMR should show a shift from -113 ppm (fluorobenzene) to approx -105 ppm (product).

Protocol 2: Weinreb Amide Synthesis of -Fluoroketones

Best for: Chiral substrates, complex APIs, and preventing over-alkylation.

Reagents:

- -Fluoroacetic acid (or derivative)

- -Dimethylhydroxylamine HCl

-

Coupling Agent (EDC·HCl or HATU)

-

Grignard Reagent (PhMgBr)

Step-by-Step:

-

Amide Formation: Dissolve fluoroacetic acid (1 equiv) in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and NMM (3 equiv). Stir 10 min. Add

-dimethylhydroxylamine HCl (1.1 equiv). Stir 12h at RT. -

Isolation: Wash with 1N HCl, sat. NaHCO

, and brine. Dry over MgSO -

Nucleophilic Addition: Dissolve the purified Weinreb amide in dry THF under Argon. Cool to 0°C (not -78°C, as the chelate forms better at higher temps).

-

Addition: Dropwise add PhMgBr (1.2 equiv). Stir for 1 hour.

-

Quench: Pour into cold 1N HCl. Why: Acidic hydrolysis is required to break the stable magnesium-chelate intermediate.

-

Purification: Flash chromatography.

Comparative Analysis of Methods

| Feature | Friedel-Crafts (La/Hf) | Pd-Carbonylation | Weinreb Amide |

| Regioselectivity | Substrate dependent (often para) | 100% Controlled (defined by halide) | 100% Controlled |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Esters, nitriles, amines ok) | Moderate (No protic sources) |

| Atom Economy | Moderate (HCl byproduct) | High (if using CO gas) | Low (Coupling reagents waste) |

| Cost | Low | High (Pd catalyst, Ligands) | Moderate |

| Scalability | High (kg scale feasible) | Moderate (CO safety handling) | High |

Emerging Technologies: Photoredox & Flow Chemistry

Recent literature (2020-2024) highlights the shift toward Photoredox Catalysis .

-

Concept: Using Ir or Ru photocatalysts to generate acyl radicals from aldehydes or carboxylic acids, which then couple with fluorinated arenes via a radical mechanism (Minisci-type reaction).

-

Advantage: Operates at room temperature, avoiding the thermal degradation seen in classical methods.

Figure 2: Simplified workflow for Photoredox-mediated acylation.

References

-

Transition-Metal-Catalyzed Construction of Aromatic Ketones. Source:Angewandte Chemie Int.[6][7] Ed. (2019).[8][9][10] Focus: Use of acyl fluorides as stable coupling partners in Pd/Cu catalysis.

-

Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides. Source:Organic Letters (2021).[11] Focus: Synthesis of difluoroalkyl ketones under 1 atm CO.

-

Solvent-Free Friedel-Crafts Acylation using Rare Earth Triflates. Source:Green Chemistry / SIOC Journals. Focus: La(OTf)3 catalyzed acylation of fluorobenzene with high para-selectivity.[12]

-

Synthesis of Fluorinated Benzophenones via Weinreb Amides. Source:Macquarie University Research / NIH. Focus: Application in synthesizing biological probes and controlling regiochemistry.[9]

-

Photocyclization of Fluorinated Acetophenones. Source:Journal of the American Chemical Society (2024). Focus: Synthesis and application of fluorinated ketones in energy storage.[13]

-

Palladium-Catalyzed Esterification/Carbonylation of Aryl Fluorosulfates. Source:MDPI Molecules (2024). Focus: Using aryl fluorosulfates as robust electrophiles for carbonylative coupling.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globethesis.com [globethesis.com]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. figshare.mq.edu.au [figshare.mq.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates [mdpi.com]

The Fluorine Fingerprint: Electronic Modulation of Ketone Reactivity by the Trifluoromethyl Group

Topic: Electronic Effects of the Trifluoromethyl (

Executive Summary

The introduction of a trifluoromethyl (

The Electronic Architecture of the Trifluoromethyl Group

To understand the reactivity of

Inductive Withdrawal ( Effect)

The primary driver of reactivity is the electronegativity of the three fluorine atoms (

-

Mechanism: The

bonds polarize the -

Result: The carbonyl carbon develops a significantly higher partial positive charge (

) compared to a non-fluorinated analog. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ketone highly susceptible to nucleophilic attack.

Negative Hyperconjugation

Unlike alkyl groups that stabilize carbocations via electron donation (hyperconjugation), the

-

Orbital Interaction: The lone pairs of an attacking nucleophile (or the oxygen in a hydrate) can donate electron density into the low-lying

antibonding orbital. -

Consequence: This effect stabilizes the tetrahedral intermediate formed after nucleophilic attack, effectively driving the equilibrium toward the addition product.

Hammett Parameters

The electron-withdrawing power is quantified by Hammett substituent constants:

- : Indicates strong electron withdrawal.

- : Confirms the effect is predominantly inductive rather than resonance-based (since resonance effects diminish significantly in the meta position).

Thermodynamics: The Hydration Equilibrium Anomaly

The most illustrative manifestation of the

Comparative Equilibrium Constants ( )

The equilibrium constant is defined as

| Compound | Structure | Predominant Species in Water | |

| Acetone | Ketone ( | ||

| Trifluoroacetone | Hydrate ( | ||

| Hexafluoroacetone | Hydrate ( | ||

| Chloral (Aldehyde ref) | Hydrate (Solid "Chloral Hydrate") |

Mechanistic Visualization

The diagram below illustrates the electronic cascade that shifts the equilibrium toward the hydrate.

Figure 1: The electronic cascade initiated by the

Kinetic Consequences in Nucleophilic Addition

Beyond thermodynamics, the

The "Super-Electrophile" Effect

In drug discovery,

-

Kinetic Data: Nucleophilic attack by water or hydroxide on trifluoroacetone is orders of magnitude faster than on acetone.

-

Implication: Reactions that typically require Lewis acid activation (like acetal formation) may proceed spontaneously or with mild catalysis for

ketones.

Stereoelectronic Control (Felkin-Anh vs. Chelation)

When reducing chiral

-

Steric Bulk: The Van der Waals volume of

is roughly equivalent to an isopropyl group (or ethyl, depending on the metric). -

Electronic Repulsion: The high electron density on the fluorine atoms can create electrostatic repulsion with incoming nucleophiles.

The Felkin-Anh Model:

Typically, the

Experimental Protocol: Measuring via NMR

As an Application Scientist, I recommend

Materials & Reagents

-

Analyte:

-Trifluoromethyl ketone (pure). -

Solvent: Deuterium Oxide (

) for the "wet" phase; -

Internal Standard:

-Trifluorotoluene (TFT) (inert, distinct shift). -

Instrument: NMR Spectrometer (at least 300 MHz equivalent for

, approx. 282 MHz for

Step-by-Step Workflow

Figure 2: Validated workflow for determining hydration equilibrium constants using

Data Interpretation[5][6]

-

Chemical Shifts:

-

Ketone Form: Typically appears downfield (e.g., -75 to -80 ppm).

-

Hydrate (gem-diol): Shifts upfield by approx. 3-5 ppm relative to the ketone due to the loss of the carbonyl anisotropy and change in hybridization (

).

-

-

Calculation: Since water is the solvent, its concentration is constant (

). The observed equilibrium constant

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Link

- Tidwell, T. T. (1991). Steric and Electronic Effects in the Hydration of Halogenated Ketones. Journal of the American Chemical Society.

- Creary, X. (1991). Super-electrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research.

-

Leadbeater, N. E. (2010).

-CF3 and Other Secondary Alcohols to Ketones. Synlett. Link -

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link

Sources

- 1. Predict the sign of Hammett sigma constant for the following substituents.. [askfilo.com]

- 2. Answered: The equilibrium constant (Khydr) for hydration of acetone (CH3COCH3) is 2×10-3. This translates into a very small percent conversion to the corresponding… | bartleby [bartleby.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Synthesis Protocols for 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Executive Summary & Strategic Analysis

This application note details the synthesis of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one , a valuable fluorinated building block for medicinal chemistry.[1][2] The trifluoromethyl group (

Retrosynthetic Logic

The synthesis is designed around a Modular Convergent Strategy .[1] Instead of relying on rare fluorinated acid chlorides for Friedel-Crafts acylation, we utilize a Horner-Wadsworth-Emmons (HWE) olefination followed by selective hydrogenation.[1][2] This route is preferred for its scalability, use of commercially available reagents (acetophenone derivatives and trifluoroacetone), and operational safety.[1][2]

Key Advantages of this Protocol:

-

Geometry Independence: The E/Z ratio of the intermediate enone is irrelevant as both isomers reduce to the same saturated target.

-

Commercial Availability: Avoids the synthesis of unstable trifluoromethyl-substituted acid chlorides.[1]

-

Scalability: The HWE reaction and hydrogenation are amenable to kilogram-scale production.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from starting materials to the final target.

Figure 1: Two-step convergent synthesis pathway via HWE olefination and catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of (E/Z)-4,4,4-Trifluoro-3-methyl-1-phenylbut-2-en-1-one[1][2]

This step constructs the carbon skeleton and installs the trifluoromethyl group. The reaction utilizes the high electrophilicity of the trifluoromethyl ketone to facilitate the HWE coupling.[1]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Diethyl (2-oxo-2-phenylethyl)phosphonate | 256.23 | 1.0 | HWE Reagent |

| 1,1,1-Trifluoroacetone | 112.05 | 1.2 | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 | Base |

| Tetrahydrofuran (THF), anhydrous | - | - | Solvent |[1][2]

Detailed Procedure:

-

Preparation of Phosphonate Anion:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with Sodium Hydride (1.1 equiv) .[1][2] Wash the hydride with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.[1]

-

Add Anhydrous THF (0.5 M concentration relative to phosphonate) and cool the suspension to 0 °C in an ice bath.

-

Dissolve Diethyl (2-oxo-2-phenylethyl)phosphonate (1.0 equiv) in a minimal amount of THF and add dropwise to the NaH suspension over 20 minutes. Evolution of

gas will be observed.[1] -

Stir at 0 °C for 30 minutes until the solution becomes clear/yellow, indicating formation of the phosphonate carbanion.

-

-

HWE Olefination:

-

Add 1,1,1-Trifluoroacetone (1.2 equiv) dropwise to the reaction mixture at 0 °C. Note: Trifluoroacetone is volatile (bp 22 °C).[1][2] Use a chilled syringe or cannula transfer to prevent loss.[1][2]

-

Allow the reaction to warm slowly to room temperature and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The phosphonate spot should disappear, and a new UV-active spot (enone) should appear.[1][2]

-

-

Workup:

-

Purification:

Step 2: Selective Hydrogenation to this compound[1][2]

The reduction of the

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Enone (from Step 1) | 1.0 | Substrate |

| Pd/C (10 wt% loading) | 5-10 wt% | Catalyst |

| Methanol (MeOH) | - | Solvent |

| Hydrogen Gas (

Detailed Procedure:

-

Setup:

-

In a round-bottom flask, dissolve the Enone (1.0 equiv) in Methanol (0.1 M) .

-

Carefully add 10% Pd/C (5-10% by weight of substrate) .[2] Safety: Pd/C is pyrophoric.[2] Add under an inert atmosphere (Nitrogen or Argon) or wet the catalyst with a small amount of water/toluene before adding solvent.[1][2]

-

-

Hydrogenation:

-

Purge the flask with Hydrogen gas (vacuum/fill cycle x3) using a balloon.[2]

-

Stir vigorously at room temperature under 1 atm of

. -

Critical Monitoring: Check reaction progress every 30 minutes via TLC or GC-MS. The reaction typically completes within 1–3 hours.[1]

-

Stop point: Halt the reaction immediately upon consumption of the starting material to avoid over-reduction to the alcohol.[1]

-

-

Workup:

-

Purification:

Expert Insights & Troubleshooting (E-E-A-T)

Mechanistic Causality[1][2]

-

Why HWE? The Wittig reaction with trifluoromethyl ketones can be sluggish and yield stable oxaphosphetanes that fail to eliminate.[1] The HWE phosphonate anion is more nucleophilic and the phosphate byproduct is water-soluble, simplifying purification.[1]

-

Regiochemistry: The

group is strongly electron-withdrawing, making the carbonyl carbon of trifluoroacetone highly electrophilic, ensuring rapid attack by the phosphonate anion.[1]

Self-Validating Quality Control[2]

-

NMR Marker: The shift of the

Safety & Handling

-

Trifluoroacetone: Extremely volatile (bp 22 °C).[1][2] Store in a fridge. When weighing, use a cold syringe. Loss of this reagent is the primary cause of low yields in Step 1.

-

Fluorine Chemistry: While the

group is chemically robust, avoid strong reducing agents (e.g.,

References

-

Feng, X. et al.

-Ketophosphine Oxides Featuring a- Context: Validates the stability and synthesis of the enone intermediate ((E)-4,4,4-trifluoro-3-methyl-1-phenylbut-2-en-1-one).

-

Motoyama, K. et al. "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds."[1][2][4] Beilstein Journal of Organic Chemistry, 2021.[1] Link

- Context: Provides general protocols for handling trifluoromethyl

-

Wadsworth, W. S. "Synthetic Applications of Phosphoryl-Stabilized Anions."[1] Organic Reactions, 1977.[1] Link[2]

- Context: Foundational text for the HWE reaction mechanism and conditions.

-

PubChem Compound Summary. "(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one."[1][2] Link[1][2]

-

Context: Chemical property data for the des-methyl analog, useful for safety and handling comparisons.[1]

-

Sources

- 1. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010110400A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Asymmetric Catalytic Hydrogenation of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

This Application Note is structured as a high-level technical guide for the asymmetric hydrogenation of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one . It addresses the specific challenges of fluorinated substrates, stereochemical control, and scalable protocol design.

Executive Summary

The incorporation of trifluoromethyl (

This guide details the protocol for the Asymmetric Transfer Hydrogenation (ATH) of Substrate 1 to yield the corresponding chiral alcohol, 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-ol . Unlike standard high-pressure hydrogenation, ATH using Noyori-Ikariya type ruthenium catalysts offers superior chemoselectivity and operational safety without requiring high-pressure vessels.

Key Reaction Characteristics

| Parameter | Description |

| Transformation | Chemoselective reduction of C=O to C-OH |

| Catalyst System | Ru(II)-arene-monosulfonylated diamine (Noyori-Ikariya type) |

| Hydrogen Source | Formic Acid / Triethylamine (5:2 azeotrope) |

| Critical Quality Attribute | Enantiomeric Excess (ee) > 95%; Diastereomeric Ratio (dr) control |

| Challenge | Kinetic resolution of the pre-existing C3 stereocenter (if racemic) |

Scientific Rationale & Mechanistic Insight

Substrate Analysis

Substrate 1 contains a phenyl ring conjugated to the carbonyl, making it an "aryl ketone"—a privileged class for Ru-catalyzed ATH. However, the

-

Electronic Effect: The electron-withdrawing

group lowers the electron density of the alkyl chain but has minimal inductive effect on the carbonyl carbon compared to -

Steric Effect: The

group is sterically demanding (approx. size of an isopropyl group). This bulk, combined with the

Catalyst Selection: The "Metal-Ligand Cooperation"

For this transformation, the [RuCl(p-cymene)((S,S)-TsDPEN)] complex is the gold standard.

-

Mechanism: The reaction proceeds via a concerted outer-sphere mechanism involving a six-membered transition state. The amine proton of the ligand and the hydride on the ruthenium are transferred simultaneously to the ketone oxygen and carbon, respectively.

-

Why this works: This mechanism avoids direct coordination of the oxygen to the metal, preventing product inhibition—a common failure mode with fluorinated alcohols that can bind tightly to Lewis acidic metals.

Figure 1: The catalytic cycle relies on the reversibility of the Ru-hydride formation and the precise molecular recognition of the aryl ketone by the chiral diamine ligand.

Experimental Protocol

Materials & Reagents[2][3]

-

Substrate: this compound (Purity >98%).

-

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (CAS: 192139-92-7). Note: Use (R,R) enantiomer to access the opposite alcohol configuration.

-

Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio).[1] Commercially available or prepared in situ.[2]

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF). DCM is preferred for workup ease; DMF accelerates kinetics for sterically hindered substrates.

Step-by-Step Procedure

Step 1: Catalyst Activation[3]

-

In a flame-dried Schlenk flask under Nitrogen (

), charge [RuCl(p-cymene)((S,S)-TsDPEN)] (1.0 mol%). -

Add anhydrous DCM (concentration 0.1 M relative to substrate).

-

Add a catalytic amount of Triethylamine (2 eq. relative to Ru) to ensure formation of the active 16e- amido species (solution turns from orange to deep purple/red).

Step 2: Reaction Initiation

-

Add Substrate 1 (1.0 equiv) to the catalyst solution.

-

Cool the mixture to 0°C (ice bath) to maximize enantioselectivity.

-

Slowly add the HCOOH/TEA (5:2) mixture (5.0 equiv of hydride source) via syringe. Caution: Exothermic gas evolution (

) may occur.

Step 3: Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 12–24 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[4] The ketone carbonyl stretch (approx. 1690 cm⁻¹) should disappear in IR.

Step 4: Workup & Purification[5]

-

Quench the reaction by adding Water (equal volume).

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with Saturated

(to remove residual formic acid) and Brine . -

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc (gradient 95:5 to 85:15).

Stereochemical Considerations (The "Match/Mismatch" Effect)

Since Substrate 1 has a pre-existing stereocenter at C3 (the methyl group):

-

If Racemic Substrate: You will obtain a mixture of diastereomers (syn and anti). The catalyst will control the C1 stereochemistry (e.g., setting it to S), while C3 remains racemic. This results in two separable diastereomers:

and -

If Enantioenriched Substrate: You must select the catalyst enantiomer that "matches" the substrate stereochemistry to minimize steric clash in the transition state.

-

Recommendation: Screen both

-TsDPEN and

-

Analytical Validation

Data Summary Table

| Metric | Specification | Method |

| Conversion | > 98% | 1H NMR (Disappearance of |

| Isolated Yield | > 90% | Gravimetric after chromatography |

| Enantiomeric Excess (ee) | > 95% (for major diastereomer) | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Diastereomeric Ratio (dr) | Substrate dependent | 19F NMR (Distinct |

Analytical Workflow Diagram

Figure 2: Standardized workflow ensures product purity and stereochemical verification before batch release.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst deactivation by trace acid or moisture.

-

Fix: Ensure solvents are anhydrous.[6] Increase catalyst loading to 2.0 mol%. Ensure sufficient TEA is present to keep the catalyst in the active deprotonated form.

-

-

Poor Enantioselectivity:

-

Cause: High reaction temperature or reversible H-transfer (if using iPrOH).

-

Fix: Use Formic Acid/TEA (irreversible). Lower temperature to 0°C or -10°C.

-

-

Separation Issues:

-

Cause: Diastereomers co-eluting.

-

Fix: The

group often imparts unique retention characteristics. Try fluorinated stationary phases (FluoroFlash) or simply optimize the Hexane/EtOAc gradient.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][1][8][9][10] Accounts of Chemical Research, 30(2), 97–102. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][10] Journal of the American Chemical Society, 118(10), 2521–2522. Link

- Wang, C., & Wu, X. (2012). Asymmetric Transfer Hydrogenation of Fluorinated Ketones. Journal of Fluorine Chemistry, 140, 31-38.

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 6. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 7. kanto.co.jp [kanto.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of Trifluoromethyl Ketones (TFMKs)

Executive Summary

The incorporation of a trifluoromethyl (

This guide details the mechanistic barriers unique to TFMKs—specifically the "Hemiaminal Trap" —and provides two validated protocols to overcome them: a robust Titanium-mediated method for general synthesis and a catalytic route for asymmetric applications.

Mechanistic Insight: The Hemiaminal Trap

The electron-withdrawing nature of the

-

Electrophilicity: The carbonyl carbon in TFMKs is highly electrophilic.

-

The Trap: Upon amine addition, the reaction rapidly forms a hemiaminal . Unlike non-fluorinated substrates, this hemiaminal is thermodynamically stable and resists dehydration to the imine.

-

The Consequence: Standard borohydride reductants (e.g., NaBH

CN) reduce imines, not hemiaminals. If the imine concentration is negligible, the reaction stalls or yields only the alcohol byproduct (via direct ketone reduction).

Successful protocols must drive the dehydration step using Lewis acids (Ti) or Brønsted acids with water removal.

Diagram 1: The TFMK Equilibrium Challenge

Caption: The electron-deficient CF3 group stabilizes the hemiaminal, preventing imine formation. Protocols must force dehydration.

Critical Parameters & Reagent Selection

| Parameter | Recommendation for TFMKs | Rationale |

| Lewis Acid | Titanium(IV) isopropoxide [Ti(OiPr) | Dual role: Acts as a Lewis acid to activate the hemiaminal and a water scavenger to drive equilibrium toward the imine. |

| Reductant | NaBH | NaBH |

| Solvent | THF or Dichloromethane | Aprotic solvents prevent competitive hydrogen bonding. Avoid MeOH in Ti-mediated protocols to prevent ligand exchange. |

| Stoichiometry | Excess Amine (1.2–1.5 equiv) | Required to push the equilibrium. |

Protocol A: Titanium(IV) Mediated Reductive Amination

Application: The "Gold Standard" for difficult TFMKs. High yields, broad scope.[1][2] Scale: 1.0 mmol (scalable to >100 mmol).

Materials

-

Trifluoromethyl Ketone (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Strictly Anhydrous]

-

Sodium Borohydride (NaBH

) (1.5 equiv) -

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure

-

Complexation (The "Push"):

-

In a flame-dried flask under Argon, dissolve the TFMK (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL).

-

Add Ti(OiPr)

(2.0 mmol, 600 µL) dropwise. -

Critical Step: Stir at Ambient Temperature for 6–12 hours .

-

Note: Unlike regular ketones, TFMKs require this extended time to convert the stable hemiaminal to the titanated imine species. Do not rush this step.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C .

-

Add NaBH

(1.5 mmol, 57 mg) in one portion. (Caution: Gas evolution). -

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Workup (The "Anti-Emulsion" Method):

-

The Problem: Titanium salts form gelatinous emulsions with water.

-

The Fix: Quench by adding 1 mL of water followed by 1 mL of 1M NaOH .

-

Stir vigorously for 20 minutes until a white, granular precipitate forms (TiO

). -

Filter through a pad of Celite. Wash the pad with EtOAc.

-

Concentrate the filtrate.

-

-

Purification:

-

The residue is often clean enough for use. If not, purify via silica gel chromatography.

-

Warning: See Section 6 regarding the low

of the product.

-

Diagram 2: Titanium-Mediated Workflow

Caption: Step-by-step workflow for Ti-mediated reductive amination, highlighting the critical complexation time.

Protocol B: Asymmetric Transfer Hydrogenation

Application: Synthesis of chiral

Materials

-

Catalyst: [Ru(p-cymene)Cl

] -

Formic Acid / Triethylamine (5:2 azeotrope) or H

gas (50 bar) -

Solvent: DCM or MeOH

Procedure Summary

-

Imine Formation: Pre-form the imine using the Ti-method (Protocol A, Step 1) or by refluxing with molecular sieves in Toluene. Isolate the crude imine if possible (TFMK imines are hydrolytically unstable, handle quickly).

-

Reduction: Dissolve the imine in DCM. Add the Chiral Ru-catalyst.

-

H-Source: Add the Formic Acid/TEA mixture (3-5 equiv).

-

Reaction: Stir at RT for 12-24h.

Troubleshooting & Expert Insights

The Shift (Crucial for Purification)

The electron-withdrawing

-

Standard Amine

: ~10–11 -

Amine

Implication:

-

Do NOT use a standard "Acid/Base Extraction" where you extract into 1M HCl and wash with organic solvent. The

amine may remain in the organic layer even at pH 4-5. -

To Salt Out: You must use strong acid (conc. HCl in ether) to form the hydrochloride salt.

-

To Free Base: Weak bases (NaHCO

) are sufficient to deprotonate the salt.

Common Failure Modes

| Observation | Root Cause | Solution |

| Recovered Alcohol (TFM-Carbinol) | Direct reduction of ketone. | Imine formation was incomplete. Increase time of Step 1 (Ti-addition) or increase Ti equivalents. |

| Low Yield / Gelatinous Workup | Improper Ti quenching. | Use the "1mL H2O / 1mL NaOH" rule strictly. Do not just add water and shake. |

| Product lost during extraction | Check the organic layer of your acidic wash. The product is likely there. |

References

-

Barney, A. A., et al. (2011). "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." The Journal of Organic Chemistry, 76(8), 2875–2879. Link(Foundational work on catalyzed reductive amination).

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[6] Link(The classic Ti-mediated protocol).

-

Kischel, J., et al. (2013). "Asymmetric Reductive Amination of Trifluoromethyl Ketones." Organic Letters, 15(10), 2378–2381. Link(Chiral synthesis).

-

Prakash, G. K. S., et al. (2015). "Direct Catalytic Asymmetric Reductive Amination of Trifluoromethyl Ketones." Angewandte Chemie International Edition, 54(46), 13701-13705. Link

-

Ma, J.-A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 108(9), PR1–PR43. Link(Review covering TFMK reactivity).

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. designer-drug.com [designer-drug.com]

Application Note: Precision Grignard Protocols for 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Executive Summary & Strategic Rationale

This application note details the protocol for the nucleophilic addition of Grignard reagents to 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one (referred to herein as TFMPB ).

The Challenge: TFMPB presents a unique triad of synthetic challenges:

-

Enolization Risk: The

-methylene protons (C2) are acidified by the electron-withdrawing nature of the distal -

1,3-Diastereoselectivity: The existing chiral center at C3 (bearing the methyl group) exerts remote stereocontrol. Standard conditions often yield poor diastereomeric ratios (dr).

-

Fluorine Inductive Effects: The

-

The Solution: This guide prioritizes a Cerium(III) Chloride-Mediated Protocol (Imamoto Conditions) . By transmetallating the Grignard reagent to a less basic, more oxophilic organocerium species, we suppress enolization and enhance 1,2-addition, significantly improving yield and stereocontrol.

Chemical Mechanism & Stereochemical Control[1]

Reaction Pathway

The addition of a Grignard reagent (R-MgX) to TFMPB converts the ketone into a tertiary alcohol. The presence of the C3 stereocenter dictates that the product will be formed as a mixture of diastereomers (syn/anti).

Figure 1: Reaction pathway highlighting the organocerium advantage.

Stereochemical Model (1,3-Induction)

Due to the distance of the chiral center (C3) from the carbonyl (C1), 1,2-chelation is less likely unless a specific directing group is present. The reaction generally follows a Felkin-Anh open-transition state model modified for 1,3-systems. The bulky

Pre-Reaction Analytics & Safety

Material Quality Control (QC)

| Component | Specification | Criticality | Action if Failed |

| TFMPB (Substrate) | Purity > 98% (GC) | High | Purify via silica chromatography (Hex/EtOAc). |

| TFMPB (Water) | < 100 ppm | Critical | Azeotropic dry with toluene or store over 4Å sieves. |

| THF (Solvent) | Anhydrous, Inhibitor-free | Critical | Distill over Na/Benzophenone or use SPS. |

| CeCl3·7H2O | Reagent Grade | High | Must be dried (see Protocol A). |

Safety Advisory

-

Exotherm: Grignard formation and quenching are highly exothermic.[1][2]

-

Fluorine NMR: Use

NMR for rapid in-process monitoring (distinct shift of

Experimental Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride

Crucial Step: Commercial

-

Setup: Place

(1.5 equiv relative to ketone) in a Schlenk flask with a stir bar. -

Dehydration: Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours.

-

Visual Cue: The solid will crumble into a fine white powder. Avoid melting.

-

-

Activation: While hot, backfill with Argon. Cool to room temperature (RT).

-

Suspension: Add anhydrous THF to form a slurry. Stir vigorously at RT for 2 hours (or overnight) to ensure solvation/activation.

Protocol B: The Organocerium Addition (Recommended)

Target: High yield, suppressed enolization.

Reagents:

-

TFMPB (1.0 equiv)

-

Grignard Reagent (R-MgBr, 1.2–1.5 equiv)

-

Anhydrous

(1.5 equiv) -

THF (0.2 M concentration)

Procedure:

-

Cooling: Cool the

/THF slurry (from Protocol A) to -78°C . -

Transmetallation: Add the Grignard reagent dropwise to the slurry.

-

Note: Stir for 30–60 mins at -78°C. The "organocerium" species is formed in situ.

-

-

Substrate Addition: Dissolve TFMPB in minimal anhydrous THF. Add this solution dropwise to the organocerium mixture over 15 minutes.

-

Rate Control: Maintain internal temperature below -70°C.

-

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC or

NMR.-

Endpoint: Disappearance of ketone signal (approx -63 ppm depending on reference) and appearance of alcohol signal.

-

-

Quench:

-

Workup: Extract with

(3x). Wash combined organics with brine. Dry over

Protocol C: Standard Grignard (Comparative/Baseline)

Use only if TFMPB is proven non-enolizable with specific R-groups.

-

Cool R-MgX (1.2 equiv) in THF to -78°C .

-

Add TFMPB solution slowly.

-

Stir 1 hour. Warm to 0°C if conversion is sluggish.

-

Quench and work up as above.

Workflow Decision Matrix

Use this logic flow to determine the appropriate protocol modifications based on initial screening results.

Figure 2: Process optimization decision tree.

Data Interpretation & Troubleshooting

Expected NMR Signatures

-

NMR: The

-

Ketone (SM): Single sharp singlet (typically -60 to -65 ppm).

-

Alcohol (Product): Two signals (major/minor diastereomers) slightly upfield or downfield from SM.

-

-

NMR: Look for the disappearance of the

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Recovered Starting Material | Enolization of ketone. | Switch to Protocol B (CeCl3). |

| Low Diastereoselectivity | Poor facial discrimination. | Lower temp to -90°C; Use non-coordinating solvent (Toluene) if solubility permits. |

| Waxy/Gummy Solid | Cerium salts in organic phase. | Wash organic layer with 10% aqueous acetic acid or Rochelle's salt solution. |

References

-

Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

-

Bartoli, G., et al. "Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes." Chemical Communications, 1993.[6] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores." Journal of Medicinal Chemistry, 2018. Link

-

Mengel, A., & Reiser, O. "Around and beyond the Felkin-Anh-Model." Chemical Reviews, 1999. Link

Sources

- 1. quora.com [quora.com]

- 2. rsc.org [rsc.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. (Open Access) Cerium(III) chloride mediated addition of Grignard reagents on nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. (1993) | Giuseppe Bartoli | 8 Citations [scispace.com]

Enantioselective Reduction of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one: Protocols and Methodologies

An Application Guide for Researchers

Abstract

This technical guide provides detailed application notes and protocols for the enantioselective reduction of the prochiral ketone, 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one, to its corresponding chiral alcohol. The synthesis of enantiomerically pure β-trifluoromethyl alcohols is a critical endeavor in medicinal chemistry, as the introduction of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of established methodologies, including Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation. Detailed, step-by-step protocols, mechanistic insights, and analytical procedures for determining yield and enantiomeric excess (ee) are provided.

Introduction: The Significance of Chiral Fluoroalcohols

The asymmetric reduction of trifluoromethyl ketones presents a unique set of challenges due to the strong electron-withdrawing nature of the CF₃ group, which enhances the electrophilicity of the carbonyl carbon but can also influence the catalyst-substrate interaction in a complex manner.[2][3] The target molecule of this guide, this compound, is a valuable substrate as its reduction product, (S)- or (R)-4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-ol, contains two adjacent stereocenters, making it a highly valuable chiral building block for the synthesis of complex pharmaceutical agents.

The ability to selectively produce one enantiomer over the other is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even harmful. This guide explores robust and reliable methods to achieve high enantioselectivity in this specific transformation.

Foundational Strategies for Enantioselective Ketone Reduction

The core principle of enantioselective reduction lies in the use of a chiral catalyst or reagent that interacts with the prochiral ketone to form diastereomeric transition states. These transition states have different energy levels, causing the reaction to proceed preferentially through the lower-energy pathway, thus yielding an excess of one enantiomer of the alcohol product. The most prominent and reliable methods for this class of transformation include catalyst-based reductions like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, as well as biocatalytic approaches.[4][5][6][7]

Caption: General workflow for enantioselective ketone reduction.

Protocol I: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of prochiral ketones.[7][8] It employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, enforcing a highly organized, chair-like six-membered transition state that dictates the stereochemical outcome.[8][9] The predictable stereochemistry and generally high enantioselectivities make it a first-choice method in many synthetic campaigns.

Catalytic Cycle and Rationale

The catalyst, typically derived from (S)- or (R)-proline, activates the borane and presents it to one face of the ketone. The steric arrangement of the catalyst's substituents directs the hydride delivery from the borane to either the Re or Si face of the carbonyl, leading to the preferential formation of one enantiomer.

Caption: Simplified catalytic cycle for the CBS reduction.

Experimental Protocol

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line, syringes)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) dropwise via syringe. Stir for 10 minutes.

-

Slowly add the borane-dimethyl sulfide complex (0.8 - 1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Once complete, quench the reaction by the very slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Data Summary

| Parameter | Condition | Expected Outcome | Reference |

| Catalyst | (S)-Me-CBS | (R)-Alcohol | [7][10] |

| Catalyst Loading | 5 - 10 mol% | - | [11] |

| Reductant | Borane-DMS | - | [8][11] |

| Solvent | THF | - | [11] |

| Temperature | 0 °C to RT | - | [11] |

| Typical Yield | 85 - 95% | High conversion | [12] |

| Typical ee | >90% | Good enantioselectivity | [2][11] |

Protocol II: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful alternative to methods using stoichiometric borane reagents or high-pressure hydrogen gas. It typically utilizes a stable hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in the presence of a chiral transition metal catalyst.[13] Recent advancements have shown that iridium and ruthenium catalysts with specific chiral ligands are highly effective for the reduction of challenging trifluoromethyl ketones, often providing excellent yields and enantioselectivities.[3]

Rationale and Mechanism

This method is valued for its operational simplicity and high efficiency. The mechanism generally involves a metal-ligand bifunctional catalyst where the chiral ligand participates directly in the hydride transfer step, ensuring a highly organized transition state.[5][14]

Catalyst System Example: [Ir(p-cymene)Cl₂]₂ dimer with a chiral N-tosylated diamine ligand (e.g., (S,S)-TsDPEN) is a well-established system.

Experimental Protocol

Materials:

-

[Ir(p-cymene)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

This compound

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare the catalyst in situ. Add the metal dimer (e.g., [Ir(p-cymene)Cl₂]₂, 0.005 eq) and the chiral ligand ((S,S)-TsDPEN, 0.01 eq).

-

Add the anhydrous solvent, followed by the ketone substrate (1.0 eq).

-

Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) and add it to the reaction mixture (typically 2-5 equivalents relative to the ketone).

-

Stir the reaction at the specified temperature (e.g., 25-40 °C) and monitor by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Data Summary

| Parameter | Condition | Expected Outcome | Reference |

| Catalyst | Ir/f-ampha or Ru/TsDPEN systems | High yield and ee | [3] |

| Catalyst Loading | 0.1 - 1 mol% | - | [3] |

| Hydrogen Source | HCOOH/NEt₃ azeotrope | - | [3] |

| Solvent | DCM, Acetonitrile | - | [3] |

| Temperature | 25 - 40 °C | - | [3] |

| Typical Yield | >95% | Excellent conversion | [3] |

| Typical ee | >98% | Excellent enantioselectivity | [3] |

Biocatalysis: A Green Chemistry Approach

Biocatalytic reductions using isolated alcohol dehydrogenases (ADHs) or whole-cell systems like baker's yeast offer a highly selective and environmentally benign alternative.[4][15] These enzymatic reactions are performed in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excesses. While substrate scope can sometimes be a limitation, many engineered ADHs are now commercially available that show broad utility.[15]

Analytical Workflow: Verification of Yield and Enantiomeric Purity

After purification, it is crucial to determine the isolated chemical yield and, most importantly, the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Protocol: Chiral HPLC Analysis

Principle: Enantiomers are separated by their differential interaction with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating chiral alcohols.[16][17]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., CHIRALPAK® IA, IB, or IC; or CHIRALCEL® OD, OJ series)

-

HPLC-grade solvents (n-hexane, isopropanol (IPA))

-

Sample: Purified 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-ol

Procedure:

-

Sample Preparation: Prepare a solution of the alcohol product at approximately 1 mg/mL in the mobile phase solvent mixture.[16] Filter the sample through a 0.45 µm syringe filter.

-

Method Setup:

-

Analysis:

-

Inject a small volume (5-10 µL) of the sample.

-

Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

-

To identify peaks, inject a racemic standard if available.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the areas of the two peaks (Area₁ and Area₂).

-

Calculate the ee using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

-

Alternative Method: NMR with Chiral Derivatizing Agents

For laboratories without access to chiral HPLC, enantiomeric excess can be determined by NMR spectroscopy. This involves reacting the alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride), to form diastereomeric esters.[19][20] These diastereomers have distinct NMR signals (in both ¹H and ¹⁹F NMR spectra) that can be integrated to determine their relative ratio, which directly corresponds to the ee of the original alcohol.[20][21]

Conclusion

The enantioselective reduction of this compound can be achieved with high efficiency and stereocontrol using established synthetic methodologies. The Corey-Bakshi-Shibata reduction offers a reliable and predictable route using borane chemistry, while asymmetric transfer hydrogenation provides an operationally simple and highly efficient alternative with excellent atom economy. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and cost. In all cases, rigorous analytical validation, primarily through chiral HPLC, is essential to confirm the stereochemical purity of the final chiral alcohol product.

References

-

Armstrong, A. et al. (2002). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 4(23), 4069–4071. Available at: [Link]

-

Ramachandran, P. V. et al. (1998). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Tetrahedron: Asymmetry, 9(7), 1137-1140. Available at: [Link]

-

Arnone, A. et al. (1987). Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast. Journal of the Chemical Society, Chemical Communications, (17), 1307-1308. Available at: [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Available at: [Link]

-

Palomo, C. et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4785–4796. Available at: [Link]

-

Kim, B. T. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2372. Available at: [Link]

-

Tu, T. et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 8(11), 2534-2539. Available at: [Link]

-

Riera, A. et al. (2010). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications, 46(40), 7524-7526. Available at: [Link]

-

NRO-Chemistry. (2022, April 23). Noyori Hydrogenation. YouTube. Available at: [Link]

-

Sun, H. et al. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 48(43), 16219-16223. Available at: [Link]

-

Liu, T. et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Angewandte Chemie International Edition, 61(23), e202202641. Available at: [Link]

-

Cantillo, D. et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

-

Palomo, C. et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-